N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted acetamide moiety. Key structural attributes include:
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-7-19-16-20(15(10)22)13(9-23-16)6-14(21)18-8-11-2-4-12(17)5-3-11/h2-5,7,13H,6,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIIAOQYZAKMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS Number: 946264-36-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.8 g/mol. The compound contains a thiazolo-pyrimidine core structure, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O₂S |
| Molecular Weight | 349.8 g/mol |
| CAS Number | 946264-36-4 |
Pharmacological Activities
Research indicates that compounds with thiazolo-pyrimidine structures exhibit a range of pharmacological activities including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Thiazolo-pyrimidine derivatives have been reported to possess anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. Studies have demonstrated that these compounds can affect multiple signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell metabolism.
- Receptor Modulation : The ability to modulate receptor activity (e.g., GABA-A receptors) can lead to neuroprotective effects and influence pain pathways .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazolo-pyrimidine derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against S. aureus and E. coli, demonstrating significant potential for development as new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that thiazolo-pyrimidine derivatives could induce apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 3: Anti-inflammatory Effects
Research demonstrated that a related thiazolo-pyrimidine compound significantly reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
The biological activities of N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide have been studied extensively, revealing several promising applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 15.62 µg/mL, highlighting its potential as a broad-spectrum antibacterial agent.
Anticancer Properties
The compound has demonstrated anticancer activity in several studies. For instance, it induced apoptosis in HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations. Mechanistic studies suggest that the compound may upregulate tumor suppressor proteins like p53 while downregulating anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory pathways, thus providing a therapeutic avenue for conditions characterized by chronic inflammation.
Antidiabetic Activity
Emerging evidence suggests that this compound could possess antidiabetic effects by modulating glucose metabolism and insulin sensitivity. Further research is needed to elucidate the underlying mechanisms and potential therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolo-pyrimidine derivatives included this compound, which exhibited notable antimicrobial activity. The study's findings suggest that modifications to the thiazolo-pyrimidine structure can enhance antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines. The study highlighted the importance of structural features in enhancing the anticancer activity of thiazolo-pyrimidine derivatives.
Comparative Analysis of Related Compounds
To better understand the biological activities of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methylthiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 5-Oxo-thiazolo[3,2-a]pyrimidine | Similar ring structure | Anti-inflammatory |
| 4-Chloro-benzamide derivative | Benzamide functional group | Anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound is compared to three analogs from :
Key Observations:
- Substituent Attachment: The target compound’s 4-chlorobenzyl group is attached via a methylene bridge (–CH2–), unlike the benzylidene (–CH=) groups in 11a/b. This difference impacts electronic properties and steric bulk .
- Electron-Withdrawing Groups: The 4-chloro substituent (target) and 4-cyano group (11b) enhance electrophilicity but differ in polarity, affecting solubility and intermolecular interactions.
Physicochemical Properties
Melting Points and Stability
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Reaction Conditions : Use reflux with acetic anhydride/acetic acid (10:20 mL) and fused sodium acetate as a catalyst, as demonstrated in analogous thiazolo[3,2-a]pyrimidine syntheses. Reaction times of 2–12 hours may be adjusted based on TLC monitoring .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve crystallinity during product isolation .
- Workup : Acidified ice-water quenching followed by recrystallization from DMF/water enhances purity .
Q. What spectroscopic techniques are critical for structural characterization, and what diagnostic signals should be prioritized?
- Methodology :
- NMR : Focus on -NMR signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and thiazole/pyrimidine ring protons (δ 7.9–8.1 ppm). -NMR should confirm carbonyl (165–175 ppm) and nitrile (116–117 ppm) groups .
- IR : Look for carbonyl stretches (1,710–1,720 cm) and NH bands (3,100–3,450 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386–403 for related derivatives) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, highlights pyridine scaffolds for agrochemical targets .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and solubility. The acetamide moiety may require prodrug modifications to enhance bioavailability .
- Dose-Response Analysis : Re-evaluate in vivo dosing regimens to account for tissue penetration barriers. suggests structural analogs with fluorophenyl groups exhibit improved membrane permeability .
- Case Study : Discrepancies in antimicrobial activity may arise from compound degradation in physiological media; stabilize via formulation (e.g., liposomal encapsulation) .
Q. How can researchers address inconsistencies in spectral data during structural elucidation?
- Methodology :
- Multi-Technique Cross-Validation : Combine X-ray crystallography (e.g., single-crystal studies with R-factor < 0.06 ) with 2D NMR (COSY, HSQC) to resolve ambiguous signals.
- Dynamic Effects : Consider tautomerism in thiazolo-pyrimidine cores, which may lead to variable -NMR splitting patterns. Use variable-temperature NMR to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
